ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with two bromophenyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Esterification: The final step involves the esterification of the brominated pyrazole with ethyl 3-bromopropanoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The bromophenyl groups and the pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)propanoate: A simpler ester with one bromophenyl group.
Ethyl 3-(3,5-dibromophenyl)propanoate: Similar structure but lacks the pyrazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18Br2N2O2 |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(4-bromophenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H18Br2N2O2/c1-2-26-20(25)11-12-24-19(15-5-9-17(22)10-6-15)13-18(23-24)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
SMMSRQHSYMXOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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